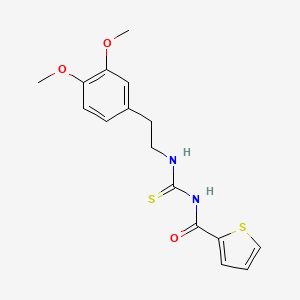
4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential in various applications. This compound is also known as TAK-659 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide involves the inhibition of specific proteins involved in the growth and survival of cancer cells. This compound targets Bruton's tyrosine kinase (BTK), which is involved in B-cell receptor signaling. By inhibiting BTK, the growth and survival of cancer cells can be inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide have been studied in various laboratory experiments. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of cytokines involved in inflammatory responses.
実験室実験の利点と制限
One of the advantages of using 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide in laboratory experiments is its specificity in targeting BTK. This compound has been shown to have minimal off-target effects, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the study of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide. One area of research is the development of more potent and selective BTK inhibitors. Additionally, this compound can be studied for its potential in treating other diseases, such as autoimmune disorders. Finally, the use of this compound in combination with other drugs can be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide is a chemical compound that has significant potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions. The study of this compound can lead to the development of new therapies for cancer and other diseases.
合成法
The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 3-chloro-2-methylaniline in the presence of a base. The resulting compound is then purified through crystallization to obtain the final product.
科学的研究の応用
4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide has been studied for its potential in various scientific research applications. One of the significant areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the growth and survival of cancer cells.
特性
IUPAC Name |
4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-11(15)4-3-5-13(9)17-21(18,19)10-6-7-12(16)14(8-10)20-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHGJRDJIBTMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2889145.png)
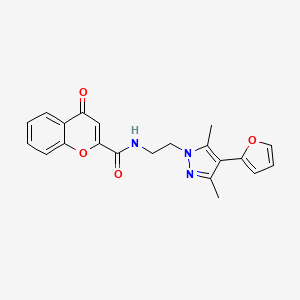
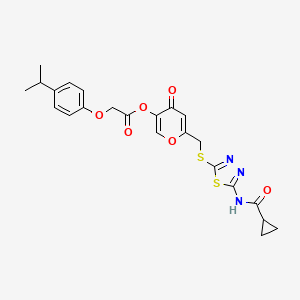
![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2889150.png)
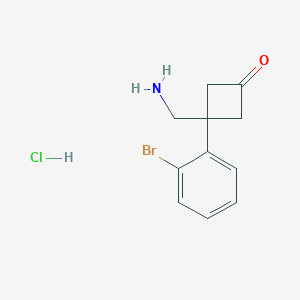
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide](/img/structure/B2889153.png)
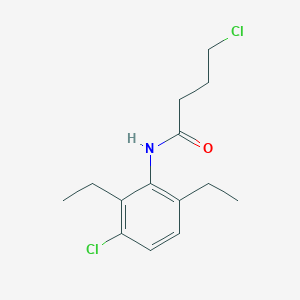
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2889158.png)
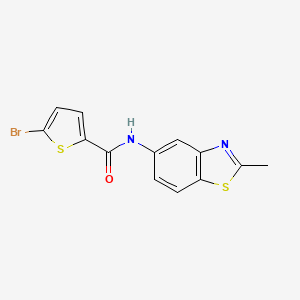
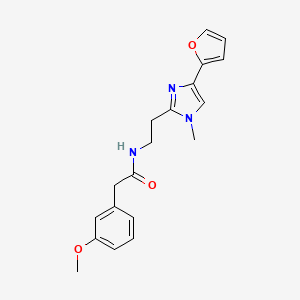
![2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2889163.png)
![4-(8-((3-Chloro-4-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2889164.png)
